molecular formula C16H10Cl2F3N3O B7786335 (3E)-3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazinylidene]-1-methylindol-2-one

(3E)-3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazinylidene]-1-methylindol-2-one

Cat. No.: B7786335
M. Wt: 388.2 g/mol
InChI Key: MSPRYGKLSWXGFR-LPYMAVHISA-N
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Description

(3E)-3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazinylidene]-1-methylindol-2-one is a synthetic organic compound characterized by its complex structure, which includes a dichloro-trifluoromethylphenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazinylidene]-1-methylindol-2-one typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2,6-dichloro-4-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone intermediate undergoes cyclization with 1-methylindole-2-one under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts or specific reagents to facilitate the cyclization step can also be explored.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2,3-dione derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medical research, (3E)-3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazinylidene]-1-methylindol-2-one is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials can lead to innovative applications.

Mechanism of Action

The mechanism of action of (3E)-3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazinylidene]-1-methylindol-2-one involves its interaction with specific molecular targets. The indole moiety may interact with biological receptors or enzymes, while the dichloro-trifluoromethylphenyl group can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazinylidene]-1H-indole-2-one
  • (3E)-3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazinylidene]-1-ethylindol-2-one

Uniqueness

The uniqueness of (3E)-3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazinylidene]-1-methylindol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3E)-3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazinylidene]-1-methylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2F3N3O/c1-24-12-5-3-2-4-9(12)13(15(24)25)22-23-14-10(17)6-8(7-11(14)18)16(19,20)21/h2-7,23H,1H3/b22-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPRYGKLSWXGFR-LPYMAVHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NNC3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=N\NC3=C(C=C(C=C3Cl)C(F)(F)F)Cl)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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